molecular formula C10H5ClO5 B1147955 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 183736-74-5

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1147955
CAS No.: 183736-74-5
M. Wt: 240.6
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the treatment of 7-hydroxy-4-methyl coumarin with acetic anhydride and subjecting it to Fries rearrangement using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDEHHOQNJOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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